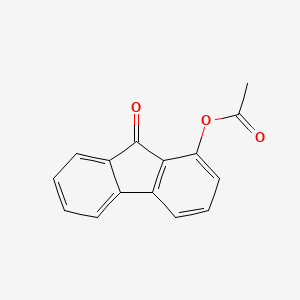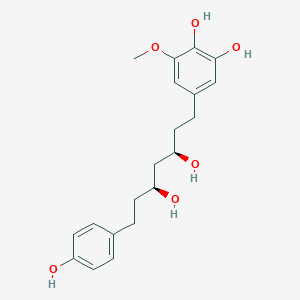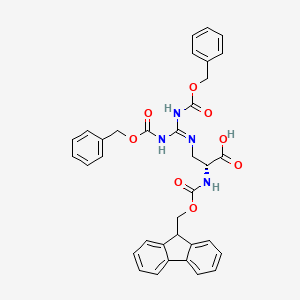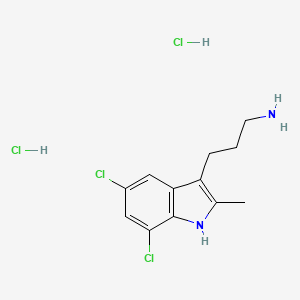
5-Chloro-1-methylisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-methylisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylisoindoline can be achieved through several methods. One common approach involves the cyclization of 3-chloropropiophenone derivatives. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature conditions.
Cyclization of 3-Chloropropiophenone:
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
5-Chloro-1-methylisoindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides
Reduction: Formation of reduced isoindoline derivatives
Substitution: Halogen exchange or nucleophilic substitution at the chlorine position
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium iodide in acetone for halogen exchange
Major Products
Oxidation: this compound N-oxide
Reduction: this compound derivatives with reduced nitrogen
Substitution: 5-Iodo-1-methylisoindoline
科学研究应用
5-Chloro-1-methylisoindoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 5-Chloro-1-methylisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups influence the compound’s binding affinity and selectivity. The exact pathways depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
相似化合物的比较
Similar Compounds
5-Chloro-1-isoindoline: Lacks the methyl group at the 1-position, resulting in different chemical properties.
1-Methylisoindoline: Lacks the chlorine atom at the 5-position, affecting its reactivity and biological activity.
5-Bromo-1-methylisoindoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
5-Chloro-1-methylisoindoline is unique due to the combined presence of the chlorine atom and the methyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various applications.
属性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10ClN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3 |
InChI 键 |
CJYPGSJYAZWWKY-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CN1)C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)


![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)




